1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
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Overview
Description
Compounds of this nature are typically organic molecules that contain a variety of functional groups, including ether, piperazine, and alcohol groups. They are often used in the field of medicinal chemistry for the development of new drugs .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. Common techniques might include nucleophilic substitution reactions, reduction reactions, or the use of protecting groups .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex, depending on the specific functional groups present. For example, the piperazine group might undergo reactions with acids or bases, while the ether and alcohol groups might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and stability, can be determined using a variety of analytical techniques .Scientific Research Applications
Synthesis and Therapeutic Potential
- The compound has been explored for its potential as a cocaine abuse therapeutic agent. Its synthesis involves catalytic enantioselective addition of dimethylzinc to chloro or bromoacetophenone, using chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat, Ramón, & Yus, 2007).
Development of Serotonin-Selective Reuptake Inhibitors
- Derivatives of this compound have been synthesized as serotonin-selective reuptake inhibitors (SSRIs), modeled after fluoxetine, showing potential for treating depression with an improved adverse reaction profile (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Antimicrobial Activities
- Novel triazole derivatives containing the compound show antimicrobial activities, suggesting potential applications in combating microbial infections (Bektaş et al., 2010).
Calcium Antagonistic and Hypotensive Activities
- Optical isomers of derivatives of this compound have been examined for calcium-antagonistic and hypotensive activities, indicating potential use in cardiovascular therapies (Sakoda, Kamikawaji, & Seto, 1992).
Potential β-Adrenolytic and Anxiolytic Activity
- Aminoalkanol derivatives of the compound have been studied for their β-adrenolytic and anxiolytic activities, suggesting applications in treating anxiety disorders (Kossakowski, Hejchman, & Wolska, 2002).
Use in Positron Emission Tomography Studies
- Radiolabeled derivatives have been evaluated for their potential in positron emission tomography (PET) studies, especially for imaging sigma receptors in the brain (Kawamura et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-18-4-3-5-19(2)23(18)29-15-14-28-17-22(27)16-25-10-12-26(13-11-25)21-8-6-20(24)7-9-21;;/h3-9,22,27H,10-17H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHKHHMURRJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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